molecular formula C7H9NS B1369278 4,6-Dimethylpyridine-2-thiol CAS No. 54364-19-1

4,6-Dimethylpyridine-2-thiol

Cat. No.: B1369278
CAS No.: 54364-19-1
M. Wt: 139.22 g/mol
InChI Key: ZVANSRULPRVUSG-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-2-thiol is an organic compound with the molecular formula C7H9NS It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 6 positions and a thiol group at the 2 position

Biochemical Analysis

Biochemical Properties

4,6-Dimethylpyridine-2-thiol plays a significant role in biochemical reactions, particularly in redox reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with thiol-specific oxidants, leading to the oxidation of protein thiol groups . This interaction can influence the stability and activity of proteins, particularly under oxidative stress conditions. The compound’s ability to form disulfide bonds with cysteine residues in proteins is a key aspect of its biochemical properties.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to thiol-specific oxidants like this compound can lead to the depolarization of the actin cytoskeleton and resistance to cytoskeletal stress . This compound can also impact the production of reactive oxygen species (ROS) and the cellular response to oxidative stress.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through the formation of disulfide bonds. This compound can inhibit or activate enzymes by modifying cysteine residues, leading to changes in enzyme activity and gene expression . The binding interactions with proteins and enzymes are crucial for its biochemical effects, particularly in redox regulation and oxidative stress response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can form stable complexes with metals like cadmium, which can influence its long-term effects on cellular function . The temporal effects also depend on the experimental conditions, such as pH and temperature.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as antioxidant properties. At higher doses, it can lead to toxic or adverse effects. For example, studies have indicated that high doses of this compound can cause oxidative stress and damage to cellular components . Understanding the dosage effects is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to redox reactions and oxidative stress. It interacts with enzymes and cofactors that regulate the redox state of cells. The compound’s ability to modulate the levels of reactive oxygen species and other metabolites is a key aspect of its metabolic effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation depend on factors such as the presence of specific transporters and the cellular redox state .

Subcellular Localization

This compound is localized in various subcellular compartments, where it exerts its biochemical effects. The compound can be found in the cytoplasm, where it interacts with cytosolic proteins and enzymes. It may also localize to other organelles, such as the mitochondria, where it can influence mitochondrial function and redox balance . The subcellular localization is determined by targeting signals and post-translational modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylpyridine-2-thiol typically involves the reaction of 4,6-dimethylpyridine with sulfur-containing reagents. One common method is the reaction of 4,6-dimethylpyridine with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thiol compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. The process may also include purification steps such as distillation or crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dimethylpyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiolate anion.

    Substitution: The methyl groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) can be used under controlled conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolate anions.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4,6-Dimethylpyridine-2-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Comparison with Similar Compounds

    4,6-Dimethylpyrimidine-2-thiol: Similar structure but with a pyrimidine ring.

    2-Mercaptopyridine: Lacks the methyl groups at the 4 and 6 positions.

    4-Methylpyridine-2-thiol: Contains only one methyl group at the 4 position.

Uniqueness: 4,6-Dimethylpyridine-2-thiol is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. This structural feature distinguishes it from other thiol-containing pyridine derivatives and contributes to its specific applications in research and industry.

Properties

IUPAC Name

4,6-dimethyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVANSRULPRVUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578154
Record name 4,6-Dimethylpyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54364-19-1
Record name 4,6-Dimethylpyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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